![molecular formula C26H15ClO4 B13128609 2-Chloro-1,8-diphenoxyanthracene-9,10-dione CAS No. 61601-41-0](/img/structure/B13128609.png)
2-Chloro-1,8-diphenoxyanthracene-9,10-dione
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Overview
Description
2-Chloro-1,8-diphenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and phenoxy groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloroanthraquinone with phenol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,8-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1,8-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Medicine: Studied for its potential use in photodynamic therapy due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,8-diphenoxyanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and phenoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis in biological systems. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenoxyanthracene: Lacks the chlorine atom but has similar photophysical properties.
2-Chloroanthraquinone: Contains the chlorine atom but lacks the phenoxy groups.
1,8-Diphenoxyanthracene-9,10-dione: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1,8-diphenoxyanthracene-9,10-dione is unique due to the combination of chlorine and phenoxy groups, which impart distinct chemical reactivity and photophysical properties. This combination makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Biological Activity
2-Chloro-1,8-diphenoxyanthracene-9,10-dione (CAS No. 61601-41-0) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
- Molecular Formula : C19H12ClO2
- Molecular Weight : 316.75 g/mol
- IUPAC Name : 2-chloro-1,8-diphenoxy-9,10-anthracenedione
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxic effects.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest potential applications in treating bacterial infections.
The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules. Studies suggest that it may function through the following mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Breast Cancer Cells : A recent study published in Cancer Letters reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Another study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected mice models.
Research Applications
The unique properties of this compound make it a valuable compound in several research areas:
- Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development.
- Chemical Biology : Utilized as a probe to study cellular processes involving DNA and enzyme interactions.
Properties
CAS No. |
61601-41-0 |
---|---|
Molecular Formula |
C26H15ClO4 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-chloro-1,8-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H15ClO4/c27-20-15-14-19-23(26(20)31-17-10-5-2-6-11-17)25(29)22-18(24(19)28)12-7-13-21(22)30-16-8-3-1-4-9-16/h1-15H |
InChI Key |
RUZTURWLFGDTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC=C5)Cl |
Origin of Product |
United States |
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